molecular formula C18H28N4O5 B2621654 1'-tert-butyl 1-ethyl 4-(azidomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1,1'-dicarboxylate CAS No. 2243513-51-9

1'-tert-butyl 1-ethyl 4-(azidomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1,1'-dicarboxylate

Cat. No.: B2621654
CAS No.: 2243513-51-9
M. Wt: 380.445
InChI Key: QAWBXQWGFUXPKK-UHFFFAOYSA-N
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Description

1’-tert-butyl 1-ethyl 4-(azidomethyl)-3-oxaspiro[bicyclo[211]hexane-2,4’-piperidine]-1,1’-dicarboxylate is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-tert-butyl 1-ethyl 4-(azidomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4’-piperidine]-1,1’-dicarboxylate typically involves a multi-step process. One common method includes the use of photochemistry to access the bicyclo[2.1.1]hexane core via [2 + 2] cycloaddition reactions

Industrial Production Methods

the principles of photochemical cycloaddition and subsequent functionalization can be scaled up with appropriate equipment and reaction optimization .

Chemical Reactions Analysis

Types of Reactions

1’-tert-butyl 1-ethyl 4-(azidomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4’-piperidine]-1,1’-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include azides, photochemical catalysts, and various nucleophiles. Reaction conditions often involve the use of light sources for photochemical reactions and controlled temperatures to ensure the stability of the intermediates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of azide derivatives, while cycloaddition reactions can produce complex spirocyclic structures .

Scientific Research Applications

Mechanism of Action

The mechanism of action for 1’-tert-butyl 1-ethyl 4-(azidomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4’-piperidine]-1,1’-dicarboxylate involves its interaction with molecular targets through its azidomethyl group. This group can undergo click chemistry reactions, allowing the compound to form covalent bonds with various biomolecules. The spirocyclic structure also provides conformational rigidity, which can influence its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’-tert-butyl 1-ethyl 4-(azidomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4’-piperidine]-1,1’-dicarboxylate is unique due to its combination of a spirocyclic structure and an azidomethyl group.

Properties

IUPAC Name

1-O'-tert-butyl 4-O-ethyl 1-(azidomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-1',4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O5/c1-5-25-13(23)17-10-16(11-17,12-20-21-19)27-18(17)6-8-22(9-7-18)14(24)26-15(2,3)4/h5-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWBXQWGFUXPKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC(C1)(OC23CCN(CC3)C(=O)OC(C)(C)C)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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